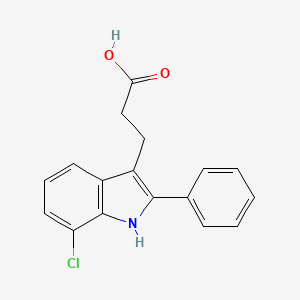

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloro-substituted indole ring, which is a common structural motif in many biologically active molecules.

Métodos De Preparación

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride. The propanoic acid side chain can be attached through a Friedel-Crafts acylation reaction using propanoic anhydride .

Análisis De Reacciones Químicas

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The chloro and phenyl substituents enhance the compound’s binding affinity and selectivity towards these targets . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparación Con Compuestos Similares

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .

Actividad Biológica

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid is an indole derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and infectious diseases. The indole structure is known for its ability to interact with multiple biological targets, leading to diverse pharmacological effects.

- IUPAC Name : this compound

- CAS Number : 2137590-57-7

- Molecular Formula : C17H14ClNO2

- Molecular Weight : 303.75 g/mol

The biological activity of this compound primarily stems from its interaction with various receptors and enzymes. The compound exhibits the following mechanisms:

- Receptor Binding : Indole derivatives bind to multiple receptors, influencing cellular signaling pathways.

- Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways.

- Gene Expression Modulation : The compound can alter gene expression profiles, leading to changes in cell behavior.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, possess notable antimicrobial properties. In a study examining various alkaloids, compounds with similar structures demonstrated effective antibacterial and antifungal activities against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | MIC values varied significantly |

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells.

- Apoptosis Induction : Activates intrinsic apoptotic pathways.

- Inhibition of Metastasis : Reduces migration and invasion capabilities of cancer cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial in treating chronic inflammatory diseases. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

Anticancer Research

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Propiedades

IUPAC Name |

3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUXBVXQZIBWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.